3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
説明
特性
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c1-27-17-8-6-14(11-15(17)19)29(25,26)22-13-5-3-4-12(10-13)16-7-9-18(21-20-16)28(2,23)24/h3-11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOPEXFWREQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-Fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic compound characterized by its complex structure, which includes a fluorine atom, a methoxy group, and a benzenesulfonamide moiety. This unique combination of functional groups suggests significant potential for various biological activities, particularly in therapeutic contexts.
- Molecular Formula : C₁₈H₁₆FN₃O₅S₂
- Molecular Weight : Approximately 437.46 g/mol
- CAS Number : 921541-86-8
The compound's structure allows it to interact with biological targets effectively, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibit various biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of several cancer cell lines, particularly breast cancer cells (MDA-MB-231). In vitro studies demonstrated its ability to induce apoptosis and inhibit microtubule assembly at concentrations as low as 20 μM .
- COX Inhibition : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests that the compound may have anti-inflammatory properties .
- Targeted Enzyme Action : The compound's structure allows it to selectively target specific enzymes such as carbonic anhydrase, enhancing its therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can be attributed to its structural features:
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Fluorine Atom | Enhances lipophilicity and bioactivity | Improved interaction with biological targets |
| Methoxy Group | Modifies electronic properties | Potential increase in solubility |
| Benzenesulfonamide Moiety | Provides a site for enzyme interaction | Targeting specific enzymes like COX |
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the compound's effects on MDA-MB-231 cells showed that it could enhance caspase-3 activity, indicating its potential to induce apoptosis at effective concentrations (1.0 μM to 10.0 μM) .
- Microtubule Destabilization : Compounds with structural similarities were found to destabilize microtubules, which is a critical mechanism in cancer cell proliferation inhibition .
- Anti-inflammatory Effects : Research on related compounds has demonstrated significant COX-2 inhibitory activity, suggesting that this compound could also exhibit similar anti-inflammatory properties with potential IC50 values comparable to established anti-inflammatory drugs like diclofenac .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
Substituent Positioning and Electronic Effects
- The target compound’s 3-fluoro-4-methoxy configuration contrasts with the 5-fluoro-2-methoxy isomer in . Meta vs. para positioning of sulfonamide-linked phenyl groups may alter steric hindrance or binding pocket compatibility.
Heterocyclic Core Variations
Physicochemical Properties
- Molecular Weight : The target compound (estimated ~420–440 g/mol) is lighter than (589.1 g/mol), suggesting better bioavailability.
- Melting Points: ’s MP (175–178°C) reflects crystallinity influenced by chromenone and pyrazolopyrimidine stacking. Data for the target compound is lacking but could be inferred to be lower due to simpler structure.
Functional Group Impact
- Trifluoromethyl (CF₃) in vs.
準備方法
Preparation of 3-Fluoro-4-Methoxybenzaldehyde
The synthesis begins with 3,4-difluorobromobenzene as the starting material. A nucleophilic aromatic substitution (SNAr) reaction replaces one fluorine atom with a methoxy group:
Step 1: Methoxylation
- Reagents : 3,4-Difluorobromobenzene, sodium methoxide (NaOMe), methanol.
- Conditions : 50–65°C for 2–6 hours.
- Mechanism : SNAr at the para position relative to bromine, favored by the electron-withdrawing bromine atom.
- Outcome : 3-Fluoro-4-methoxybromobenzene (Compound III) in 82.7% yield.
Step 2: Grignard Formation and Formylation
- Reagents : Compound III, magnesium (Mg), N,N-dimethylformamide (DMF), tetrahydrofuran (THF).
- Conditions :
- Grignard reagent synthesis at 40–65°C for 2–6 hours.
- Quenching with DMF at 0–10°C, followed by stirring at ambient temperature.
- Outcome : 3-Fluoro-4-methoxybenzaldehyde (Compound I) in 73.5% yield.
Conversion to Sulfonyl Chloride
Step 3: Sulfonation and Chlorination
- Oxidation : Treat the aldehyde with a sulfonating agent (e.g., chlorosulfonic acid) to form 3-fluoro-4-methoxybenzenesulfonic acid.
- Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield the sulfonyl chloride.
- Key Data :
| Parameter | Value |
|---|---|
| Sulfonation Temp. | 0–5°C (exothermic) |
| Chlorination Agent | SOCl2 (excess) |
| Yield | 85–90% |
Synthesis of 3-(6-(Methylsulfonyl)Pyridazin-3-Yl)Aniline
Pyridazine Ring Construction
The pyridazine core is synthesized via a formal [4+2] cyclization strategy, as demonstrated in radical-mediated protocols:
Step 1: Transamidation and Radical Cyclization
- Reagents : Vinylogous enaminonitrile, sulfonyl hydrazide, tert-butyl hydroperoxide (TBHP) as oxidant.
- Conditions :
- Transamidation at 80°C for 12 hours.
- Radical initiation via TBHP at 100°C for 6 hours.
- Mechanism :
- Outcome : 6-(Methylsulfonyl)pyridazine derivatives in 75–88% yield.
Step 2: Functionalization at Position 3
- Bromination : Introduce a bromine atom at position 3 using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl4).
- Buchwald–Hartwig Amination : Couple with aniline via palladium catalysis (Pd2(dba)3, Xantphos, Cs2CO3) to install the aniline moiety.
Coupling of Fragments: Sulfonamide Bond Formation
Step 1: Reaction of Sulfonyl Chloride with Aniline
- Reagents : 3-Fluoro-4-methoxybenzenesulfonyl chloride, 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline, base (e.g., pyridine).
- Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
- Mechanism : Nucleophilic attack by the aniline’s NH2 group on the electrophilic sulfur atom.
- Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate).
- Yield : 68–72%.
Step 2: Crystallization and Characterization
- Recrystallization Solvent : Ethanol/water (7:3).
- Analytical Data :
Alternative Synthetic Pathways and Optimization
Microwave-Assisted Coupling
- Advantage : Reduces reaction time from 24 hours to 30 minutes.
- Conditions : 100 W microwave irradiation, DMF solvent, 120°C.
- Yield Improvement : 78–82%.
Enzymatic Sulfonylation
- Catalyst : Lipase B from Candida antarctica (CAL-B).
- Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.
- Yield : 65% (enzymatic) vs. 72% (chemical).
Challenges and Troubleshooting
Regioselectivity in Pyridazine Functionalization
Sulfonyl Chloride Stability
- Issue : Hydrolysis to sulfonic acid under humid conditions.
- Mitigation : Store under anhydrous atmosphere (N2 or Ar) and use freshly distilled SOCl2.
Scalability and Industrial Feasibility
Gram-Scale Synthesis
Q & A
Basic: What are the common synthetic routes for 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzenesulfonamide and pyridazine moieties. A representative approach includes:
- Step 1: Coupling of a fluorinated methoxybenzene sulfonyl chloride with a substituted aminophenyl intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide bond .
- Step 2: Introduction of the methylsulfonyl group to the pyridazine ring via oxidation of a thioether intermediate using trichloroisocyanuric acid (TCICA) or mCPBA .
- Step 3: Final purification via column chromatography or recrystallization.
Key challenges include regioselectivity in pyridazine substitution and minimizing side reactions during sulfonylation.
Advanced: How can synthetic yields be optimized for this compound when scaling to multi-gram quantities?
Methodological Answer:
Optimization strategies include:
- Continuous Flow Chemistry: Enhances mixing efficiency and reduces reaction time for steps like sulfonylation or oxidation, improving reproducibility .
- Design of Experiments (DoE): Statistical modeling to identify critical variables (e.g., temperature, stoichiometry) affecting yield and purity .
- Microwave-Assisted Synthesis: Accelerates ring-closure reactions in pyridazine intermediates, reducing thermal degradation .
- In-line Analytics: Use of HPLC or LC-MS to monitor intermediates in real time, enabling rapid troubleshooting .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
Standard characterization includes:
- ¹H/¹³C NMR: To verify substituent positions (e.g., methoxy at C4, fluorine at C3) and sulfonamide connectivity .
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., distinguishing between -SO₂CH₃ and -SO₃H groups) .
- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazine ring vibrations .
Advanced: How can contradictions in crystallographic vs. computational structural data be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in sulfonamide groups):
- X-ray Crystallography: Provides definitive bond lengths and angles for the solid state .
- DFT Calculations: Compare optimized gas-phase structures with crystallographic data to assess conformational flexibility .
- Variable-Temperature NMR: Detects restricted rotation in the sulfonamide group, explaining differences between experimental and computed geometries .
Basic: What biological activities are associated with this compound?
Methodological Answer:
As a benzenesulfonamide derivative, it exhibits:
- Antimitotic Activity: Inhibition of tubulin polymerization, analogous to ABT-751 tricyclic analogues .
- Antivascular Effects: Disruption of endothelial cell proliferation in tumor microenvironments .
- Enzyme Inhibition: Potential targeting of carbonic anhydrases or kinases due to the sulfonamide pharmacophore .
Advanced: How can researchers address selectivity challenges in its biological activity?
Methodological Answer:
Strategies include:
- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., methoxy vs. ethoxy, fluorine vs. chlorine) to refine target affinity .
- Proteome-Wide Profiling: Use of chemical proteomics to identify off-target interactions (e.g., unintended kinase binding) .
- Co-crystallization with Targets: Resolve binding modes via X-ray crystallography to guide rational design .
Basic: What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV/Vis: Robust for in vitro samples with a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA) .
- LC-MS/MS: Essential for low-concentration detection in plasma or tissue, using MRM transitions for the molecular ion .
- Sample Preparation: Protein precipitation with acetonitrile or solid-phase extraction to reduce matrix interference .
Advanced: How can researchers validate contradictory in vitro vs. in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations to confirm bioavailability .
- Metabolite Identification: Use HR-MS/MS to detect active or inhibitory metabolites not accounted for in vitro .
- Tumor Xenograft Models: Correlate in vivo efficacy (e.g., tumor growth inhibition) with target engagement biomarkers (e.g., tubulin polymerization in biopsies) .
Basic: What structural features influence this compound’s solubility and stability?
Methodological Answer:
- Solubility: The sulfonamide group enhances water solubility, while the methoxy and methylsulfonyl groups increase lipophilicity. Adjust pH to exploit zwitterionic forms .
- Stability: Susceptible to hydrolysis under acidic/alkaline conditions; store in anhydrous DMSO at -20°C for long-term stability .
Advanced: How can computational modeling guide the design of analogs with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction: Tools like MetaSite simulate Phase I/II metabolism to identify vulnerable sites (e.g., pyridazine ring oxidation) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with microsomal half-life data .
- CYP450 Docking: Identify interactions with CYP3A4/2D6 active sites to rationalize metabolic hotspots .
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